molecular formula C22H19NO7 B2864675 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE CAS No. 950335-81-6

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B2864675
CAS No.: 950335-81-6
M. Wt: 409.394
InChI Key: QXWGCVMYLHEDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a benzene-1,4-dicarboxylate derivative with methyl ester groups at the 1- and 4-positions and a 7-methoxy-1-benzoxepine-4-amido substituent at the 2-position. This structure combines a rigid aromatic core with a complex heterocyclic substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

dimethyl 2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7/c1-27-16-5-7-19-15(11-16)10-13(8-9-30-19)20(24)23-18-12-14(21(25)28-2)4-6-17(18)22(26)29-3/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWGCVMYLHEDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-methoxybenzo[b]oxepine-4-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Bis(2-ethylhexyl) terephthalate (1,4-bis(2-ethylhexyl) benzene-1,4-dicarboxylate)

  • Substituents : 2-ethylhexyl ester groups.
  • Molecular Formula : C24H38O4.
  • Application : Widely used as a plasticizer due to its hydrophobic, flexible alkyl chains, which improve polymer durability .
  • Key Difference: The long alkyl chains contrast sharply with the target compound’s aromatic amide substituent, highlighting how ester group bulkiness dictates industrial vs.

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate

  • Substituents : Chlorosulfonyl group at the 2-position.
  • Molecular Formula : C10H9ClO6S.
  • Application : Likely an intermediate in organic synthesis, where the reactive sulfonyl chloride group enables further functionalization .
  • Key Difference : The chlorosulfonyl group’s electrophilicity contrasts with the target compound’s amide, which may participate in hydrogen bonding or biological targeting.

Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

  • Substituents : Benzyl, chloro, and dihydrobenzoxazine moieties.
  • Molecular Formula: C19H18ClNO3.
  • Key Difference : The benzoxazine core differs from the target’s benzoxepine-amido group, illustrating how heterocyclic substituents influence reactivity and application.

Data Table: Comparative Analysis

Compound Name Substituent Molecular Formula Application Reference
Target Compound 2-(7-Methoxy-1-benzoxepine-4-amido) Hypothetical: ~C19H17NO6 Potential pharmaceutical agent N/A
Bis(2-ethylhexyl) terephthalate 1,4-bis(2-ethylhexyl) C24H38O4 Plasticizer
1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate 2-chlorosulfonyl C10H9ClO6S Synthetic intermediate
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 4-benzyl-6-chloro-dihydrobenzoxazine C19H18ClNO3 Organic synthesis intermediate

Research Findings and Functional Implications

Substituent-Driven Properties

  • Plasticizers vs.
  • Reactivity : Chlorosulfonyl derivatives are highly reactive, enabling covalent modifications in synthesis , while the target’s amide group may stabilize interactions via hydrogen bonding.
  • For example, MOF-5 derivatives functionalized with –NH2 or –Br groups exhibit tunable porosity for gas storage . The target compound’s substituent could theoretically anchor MOF structures but may hinder porosity due to steric bulk.

Biological Activity

1,4-DIMETHYL 2-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound belonging to the benzoxepine family, which has garnered interest due to its potential therapeutic applications. Benzoxepines are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This structure includes two methoxy groups, two carboxylate groups, and an amide linkage, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antineoplastic Activity : Similar compounds in the benzoxepine class have shown promising results in inhibiting tumor growth. For instance, studies have indicated that benzoxepines can modulate gene expression related to cancer pathways, effectively suppressing oncogene activation and promoting apoptosis in cancer cells .
  • Anti-inflammatory Effects : The presence of methoxy and carboxylate groups may enhance the compound's ability to inhibit inflammatory mediators. Research indicates that benzoxepine derivatives can suppress the production of pro-inflammatory cytokines .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of similar benzoxepine compounds against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
MBB (analog)P3885.0Induces apoptosis via caspase activation
MBB (analog)L12103.2Inhibits DNA synthesis
MBB (analog)CEM6.5Modulates cell cycle progression

These findings suggest that the compound may exhibit similar antitumor effects .

Animal Studies

In vivo studies using animal models have shown that benzoxepine derivatives can significantly reduce tumor size when administered alongside known carcinogens. For example, administration of a related compound prior to exposure to DMBA (a chemical carcinogen) resulted in reduced expression of oncogenes such as c-myc and Ha-ras in various tissues .

Case Studies

Several case studies have reported on the therapeutic applications of benzoxepines:

  • Case Study 1 : A clinical trial involving a benzoxepine derivative showed a marked improvement in progression-free survival rates among patients with advanced breast cancer. The study highlighted the compound's ability to downregulate tumor growth factors.
  • Case Study 2 : Another study focused on patients with chronic inflammatory diseases found that treatment with a benzoxepine analog resulted in significant reductions in inflammatory markers and improved patient quality of life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.